molecular formula C7H4ClF4N B1398621 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline CAS No. 1092461-38-5

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline

Cat. No. B1398621
CAS RN: 1092461-38-5
M. Wt: 213.56 g/mol
InChI Key: ZHDSWEWAMCTWAZ-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4ClF4N . It is a derivative of aniline, which is a primary amine that consists of a benzene ring attached to an amino group .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline consists of a benzene ring with a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to it, along with an amino group . The exact positions of these substituents on the benzene ring can vary, leading to different isomers .

Scientific Research Applications

Vibrational Analysis and NLO Materials

3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, alongside similar compounds, has been examined for its vibrational characteristics using techniques such as Fourier Transform-Infrared and Fourier Transform-Raman. The studies have highlighted the effects of substituent positions on the vibrational spectra and provided insights into hyperconjugation interactions, HOMO-LUMO energy gaps, molecular electrostatic potential surfaces, and thermodynamic functions. These investigations contribute to the field of Non-Linear Optical (NLO) materials, where understanding the molecular structure and vibrations is crucial for applications such as high-speed data processing and laser technology (Revathi et al., 2017).

Synthetic Chemistry and Intermediate Synthesis

The compound has been utilized as a key intermediate in various synthetic pathways. For instance, its derivatives, including fluoro-, chloro-, bromo-, and trifluoromethyl-groups, have been synthesized from m-substituted aniline via specific reactions, leading to the production of isatin derivatives, which are significant in pharmaceuticals and material science (Zhenmin, 2008).

Catalysis and Chemical Transformations

In catalysis, 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline has been involved as a monodentate transient directing group in Ru(II)-catalyzed intermolecular reactions. These reactions are crucial for the diverse synthesis of chemical scaffolds like quinazoline and fused isoindolinone, highlighting the compound's role in facilitating complex chemical transformations (Wu et al., 2021).

Role in Novel Pesticide Synthesis

The compound's derivatives have been employed in the synthesis of novel pesticides, such as bistrifluron. This involves a series of reactions including nitration, reduction, and chlorination processes, showcasing the compound's potential in developing new agrochemicals with high efficacy and specificity (An-chan, 2015).

Understanding Molecular Interactions

In-depth studies have been conducted to characterize the electronic features of intermolecular interactions involving the compound. In situ cryo-crystallization studies have been instrumental in understanding the nature, energetics, and topological properties of compounds based on 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline, particularly in the solid state. These studies shed light on the complex interactions and stability of the compound under various conditions, which is valuable for its applications in material science and pharmaceuticals (Mondal et al., 2018).

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-6-(trifluoromethyl)aniline is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable in this context as this compound is primarily used in chemical synthesis .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-6-(trifluoromethyl)aniline, indicates that it is toxic in contact with skin, harmful if swallowed or inhaled, and causes skin and eye irritation . It is recommended to avoid exposure, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

3-chloro-2-fluoro-6-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF4N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDSWEWAMCTWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)N)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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